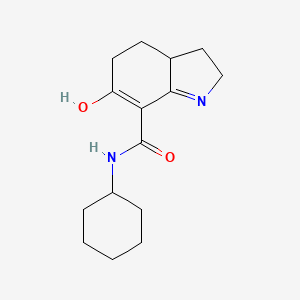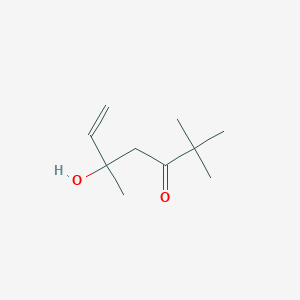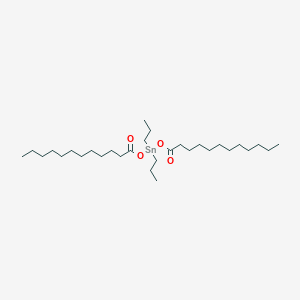
Ethyl(4-methylphenoxy)di(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(4-methylphenoxy)di(propan-2-yl)silane is an organosilicon compound characterized by the presence of ethyl, 4-methylphenoxy, and di(propan-2-yl) groups attached to a silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(4-methylphenoxy)di(propan-2-yl)silane typically involves the reaction of 4-methylphenol with di(propan-2-yl)chlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion displaces the chloride ion from the silicon atom. The reaction is usually carried out in an inert solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(4-methylphenoxy)di(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride to produce silane derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkoxides or amines; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: New organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Ethyl(4-methylphenoxy)di(propan-2-yl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Ethyl(4-methylphenoxy)di(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its silicon atom can form stable bonds with other elements, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyltrimethoxysilane
- Methyltriethoxysilane
- Vinyltriethoxysilane
Comparison
Ethyl(4-methylphenoxy)di(propan-2-yl)silane is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical properties compared to other organosilicon compounds. For example, Phenyltrimethoxysilane and Methyltriethoxysilane lack the phenoxy group, resulting in different reactivity and applications. Vinyltriethoxysilane, on the other hand, contains a vinyl group, which makes it more suitable for polymerization reactions .
Propriétés
Numéro CAS |
59280-38-5 |
|---|---|
Formule moléculaire |
C15H26OSi |
Poids moléculaire |
250.45 g/mol |
Nom IUPAC |
ethyl-(4-methylphenoxy)-di(propan-2-yl)silane |
InChI |
InChI=1S/C15H26OSi/c1-7-17(12(2)3,13(4)5)16-15-10-8-14(6)9-11-15/h8-13H,7H2,1-6H3 |
Clé InChI |
WMGOEAGMHGFBOM-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


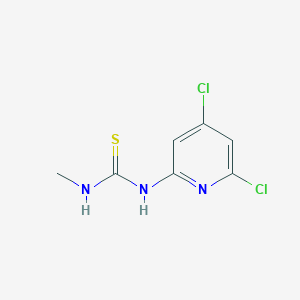
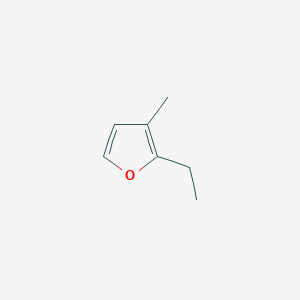

![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)
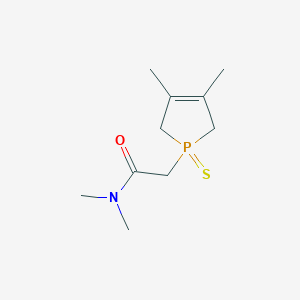

![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
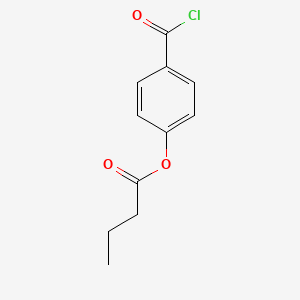
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
